5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a phenylpiperazine moiety suggests that this compound may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.
Attachment of Phenylpiperazine: The final step could involve the coupling of phenylpiperazine to the intermediate compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpiperazine moiety.
Reduction: Reduction reactions could occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and thienopyrimidine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted thienopyrimidines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of drugs for neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety suggests that it may interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- 5-(4-Methylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
The unique combination of the chlorophenyl and phenylpiperazine groups in 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may confer distinct pharmacological properties compared to similar compounds. This uniqueness could be explored in terms of its binding affinity, selectivity, and efficacy in various biological assays.
Biological Activity
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine (CAS No: 342780-86-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core linked to a phenylpiperazine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thienopyrimidine core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the phenylpiperazine group : This is done via nucleophilic substitution reactions using phenylpiperazine and suitable leaving groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
- Signaling Pathway Modulation : The compound can influence signaling pathways that regulate cell growth, differentiation, and apoptosis .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 µM to 20 µM, indicating potent antiproliferative activity .
Antidepressant and Anxiolytic Effects
The phenylpiperazine component suggests potential antidepressant and anxiolytic properties. Research indicates that compounds with similar structures can interact with serotonin receptors, enhancing mood and reducing anxiety levels .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL .
Case Studies
- Study on Anticancer Activity : A study conducted by Zhang et al. demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Neuropharmacological Effects : Another research effort investigated the effects of this compound on animal models of depression. Results indicated significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects .
- Antimicrobial Efficacy : In a comparative study of various derivatives, this compound showed superior antibacterial activity against E. coli, outperforming several known antibiotics in terms of efficacy and safety profile .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4S/c23-17-8-6-16(7-9-17)19-14-28-22-20(19)21(24-15-25-22)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLXDCPKQVZKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.